Hydrogen sulfate; trimethylsulfanium, also known as trimethylsulfonium hydrogen sulfate, is a compound derived from the methylation of hydrogen sulfide. It is classified as a sulfonium salt, which is characterized by a positively charged sulfur atom bonded to three methyl groups and a negatively charged sulfate ion. This compound plays a significant role in various biochemical processes and has been studied for its potential as a biomarker for hydrogen sulfide metabolism in humans.
Trimethylsulfonium is classified under the category of quaternary ammonium compounds and more specifically as a sulfonium ion. It is recognized for its role in biological systems and its potential applications in organic synthesis and as an ionic liquid.
The synthesis of trimethylsulfonium hydrogen sulfate typically involves the reaction of hydrogen sulfide with methylating agents such as iodomethane or dimethyl sulfate. The process can be summarized as follows:
For example, a method described in patents involves using concentrated sulfuric acid to facilitate the reaction at atmospheric pressure, allowing for the controlled formation of the sulfonium salt . This method ensures high yields and purity of the final product.
The molecular structure of trimethylsulfonium hydrogen sulfate can be represented by the formula . The structure features:
Trimethylsulfonium hydrogen sulfate participates in various chemical reactions, including:
In organic synthesis, this compound has been utilized as a catalyst or reagent due to its ability to facilitate reactions under mild conditions, enhancing reaction rates and selectivity .
The mechanism of action for trimethylsulfonium involves its role as a methylating agent in biological systems. It is formed through the enzymatic methylation of hydrogen sulfide, which is then involved in various metabolic pathways:
Research indicates that elevated levels of trimethylsulfonium can correlate with altered hydrogen sulfide metabolism, suggesting its potential use as a biomarker for certain medical conditions .
Relevant data includes melting point (if solid), boiling point (if liquid), and specific heat capacity which may vary based on concentration and form.
Trimethylsulfonium hydrogen sulfate has several scientific uses:
Trimethylsulfonium (TMS) is a direct metabolite of endogenous hydrogen sulfide (H₂S) produced via successive enzymatic methylation reactions. The metabolic pathway involves two key steps: (1) Hydrogen sulfide methylation to dimethylsulfide by thiol S-methyltransferase, and (2) subsequent conversion to TMS by thioether S-methyltransferase (TEMT) [2] [6]. This pathway is distinct from alternative H₂S catabolic routes (e.g., oxidation to thiosulfate/sulfate), positioning TMS as a specific indicator of enzymatic methylation capacity.
The detection of TMS in human urine was first achieved in 2016 using liquid chromatography-electrospray ionization-triple quadrupole mass spectrometry (LC-ESI-QQQ), with quantification via the mass transition m/z 77→62 and deuterated internal standard (d₆-TMS) [2] [3]. Baseline urinary TMS levels in healthy individuals range from 2.7–505 nM (mean 99 nM), aligning with the nanomolar steady-state tissue concentrations of H₂S (e.g., ~15 nM in murine brain/liver) [2]. This correlation suggests TMS reflects physiological H₂S pools.
Table 1: Trimethylsulfonium Detection in Human Urine
Parameter | Value |
---|---|
Detection Method | LC-ESI-QQQ |
Mass Transition | m/z 77→62 |
Concentration Range | 2.7–505 nM |
Mean Concentration | 99 nM |
Correlation with H₂S | Matches tissue H₂S levels |
Thiosulfate, the traditional biomarker for H₂S exposure, exhibits significant limitations in specificity and metabolic relevance. Unlike TMS, thiosulfate primarily originates from mitochondrial oxidation of H₂S and is heavily influenced by gut microbiota-derived H₂S [2] [8]. This renders it insensitive to fluctuations in endogenous H₂S signaling.
Clinical comparisons in Down syndrome cohorts reveal TMS’s superior sensitivity: TMS levels significantly elevated (geometric mean 4.5 nM vs. 3.1 nM in controls; p=0.01), while thiosulfate showed no difference (15 µM vs. 13 µM; p=0.24) [8]. This divergence stems from TMS’s specificity to mammalian enzymatic methylation pathways, whereas thiosulfate accumulates from multiple sources (e.g., microbial metabolism, mercaptopyruvate-derived sulfur transfer) [2] [4].
Table 2: Biomarker Performance in Down Syndrome Cohort
Biomarker | Control Group | Down Syndrome Group | Statistical Significance |
---|---|---|---|
TMS | 3.1 nM | 4.5 nM | p = 0.01 |
Thiosulfate | 15 µM | 13 µM | p = 0.24 (NS) |
Sulfur homeostasis involves complex interlinked pathways:
Notably, polymorphisms in thioether S-methyltransferase (TEMT) may cause 20–40-fold variations in TMS output, analogous to its role in trimethylselenonium production [2]. This genetic influence necessitates consideration in biomarker interpretation.
Down syndrome (trisomy 21) provides a natural model for H₂S overproduction due to the extra copy of the CBS gene on chromosome 21. Cystathionine beta synthase catalyzes the first step of transsulfuration, converting serine and homocysteine to cystathionine, thereby increasing substrate availability for H₂S synthesis [8].
A 2024 case-control study demonstrated significantly elevated urinary TMS in Down syndrome patients (geometric mean 4.5 nM, 95% CI: 3.5–6.0) versus controls (3.1 nM, 95% CI: 2.4–3.9; p=0.01) [1] [8]. This elevation correlates with CBS overexpression and confirms TMS as a sensitive indicator of endogenous H₂S overproduction. The absence of thiosulfate changes underscores TMS’s unique utility in detecting enzymatic dysregulation rather than exogenous exposure.
Table 3: Trimethylsulfonium in Down Syndrome
Parameter | Control Group | Down Syndrome Group | Significance |
---|---|---|---|
Urinary TMS | 3.1 nM | 4.5 nM | p = 0.01 |
CBS Activity | Normal | Overexpressed | Chromosome 21 trisomy |
H₂S Production | Basal | Elevated | Linked to CBS copy number |
Neurological conditions like Alzheimer’s disease, Parkinson’s disease, and Duchenne muscular dystrophy involve disrupted transsulfuration pathways and aberrant H₂S signaling. In Duchenne muscular dystrophy, dystrophin deficiency impairs neuronal nitric oxide synthase (nNOS) function, dysregulating calcium homeostasis and mitochondrial reactive oxygen species production [5]. This indirectly perturbs H₂S metabolism, as nitric oxide and H₂S share synergistic signaling roles.
Preliminary evidence suggests urinary TMS may reflect these disturbances. Impaired transsulfuration reduces cysteine availability for H₂S synthesis, potentially decreasing TMS production. Conversely, compensatory H₂S upregulation in neurodegenerative states (e.g., to mitigate oxidative stress) could elevate TMS [7] [8]. Current research focuses on validating TMS as a biomarker in these cohorts, emphasizing its potential to probe disruptions in sulfur amino acid metabolism linked to neuronal dysfunction.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7